![molecular formula C15H6F3N5 B2916328 2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile CAS No. 478068-16-5](/img/structure/B2916328.png)
2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile” is a chemical compound with the molecular formula C13H8F3N3. It has a molecular weight of 263.22 . This compound is related to other compounds such as “5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole” and "3-Pyridinecarbonitrile, 2-amino-6-phenyl-4-(trifluoromethyl)-" .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, the synthesis of “5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole” involves the use of hydrochloric acid, sodium nitrite, and 2,3-dicyano ethyl propanoate .Molecular Structure Analysis
The molecular structure of related compounds has been studied . For instance, the structure of “5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4…” has been analyzed using 2D and 3D molecular models .Chemical Reactions Analysis
The chemical reactions involving related compounds have been reported . For example, “Tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine 19, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3” were used in a reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported . For example, “3-Pyridinecarbonitrile, 2-amino-6-phenyl-4-(trifluoromethyl)-” has a predicted boiling point of 426.3±45.0 °C and a predicted density of 1.39±0.1 g/cm3 .科学的研究の応用
Synthesis and Material Science Applications
- Organic Synthesis : A study by Teague (2008) demonstrated the use of 2-aminopyridines, with various polar 6-substituents, for the synthesis of heavily substituted 2-aminopyridines by displacing a methylsulfinyl group from the 6-position of the pyridine ring, illustrating the compound's utility in complex organic synthesis processes (Teague, 2008).
- Materials for Polymer Solar Cells : Jeong et al. (2011) found that a perfluorinated compound, related to the core structure of interest, enhanced the power conversion efficiencies of polymer solar cells, showcasing its potential in the development of advanced materials for renewable energy (Jeong et al., 2011).
- Polyimide Synthesis : Research by Zhuo et al. (2014) and others have demonstrated the synthesis of soluble and thermally stable polyimides using pyridine-containing triamine monomers, indicating the compound's relevance in creating materials with exceptional thermal stability and solubility (Zhuo et al., 2014).
Chemical Sensing and Corrosion Inhibition
- Mercury Detection : Pan et al. (2015) designed pyridine-based derivatives for highly sensitive and selective detection of mercury(II), which could be visually detected, underscoring the importance of such compounds in environmental monitoring and safety (Pan et al., 2015).
- Corrosion Inhibitors : Ansari et al. (2015) explored pyridine derivatives as effective corrosion inhibitors for steel in acidic conditions, highlighting the compound's potential in industrial applications to protect metals from corrosion (Ansari et al., 2015).
作用機序
Target of Action
The compound 2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile is structurally similar to Fipronil , a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family . Fipronil disrupts the insect central nervous system by blocking the ligand-gated ion channel of the GABA_A receptor and glutamate-gated chloride (GluCl) channels . Therefore, it’s plausible that 2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile may have similar targets.
Mode of Action
Based on its structural similarity to fipronil , it can be hypothesized that it might interact with its targets in a similar manner. Fipronil causes hyperexcitation of contaminated insects’ nerves and muscles by blocking the GABA_A receptor and GluCl channels . This leads to the paralysis and eventual death of the insects.
Biochemical Pathways
Given its structural similarity to fipronil , it might affect similar pathways. Fipronil acts on the GABA_A receptor and GluCl channels, disrupting the normal functioning of the insect’s central nervous system .
Result of Action
Based on its structural similarity to fipronil , it can be hypothesized that it might cause hyperexcitation of contaminated insects’ nerves and muscles, leading to their paralysis and eventual death .
Safety and Hazards
The safety and hazards associated with related compounds have been documented . For example, “4-(Trifluoromethyl)-L-phenylglycine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .
将来の方向性
特性
IUPAC Name |
2-amino-6-[4-(trifluoromethyl)phenyl]pyridine-3,4,5-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F3N5/c16-15(17,18)9-3-1-8(2-4-9)13-11(6-20)10(5-19)12(7-21)14(22)23-13/h1-4H,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDLFQXDCQWWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2C#N)C#N)C#N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

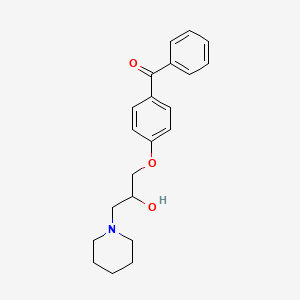

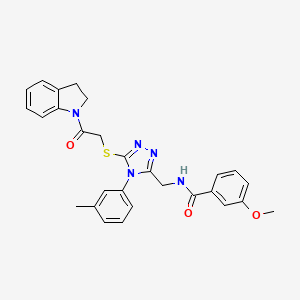
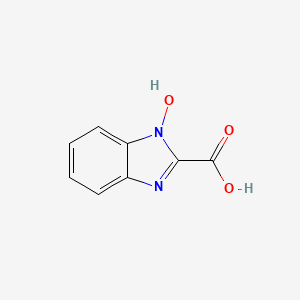
![Methyl 3-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2916251.png)
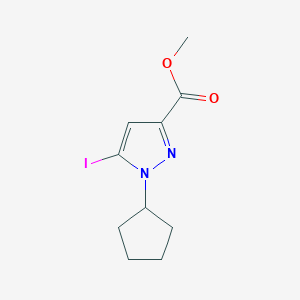
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2916253.png)
![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2916257.png)
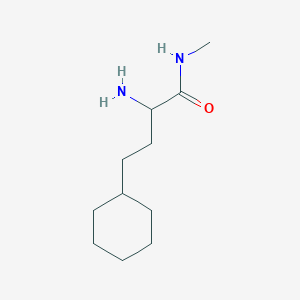
![Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B2916262.png)
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2916264.png)
![5-chloro-2-methoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2916265.png)
![Thiazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B2916267.png)
![1-[(4As,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-1-yl]-2-chloroethanone](/img/structure/B2916268.png)